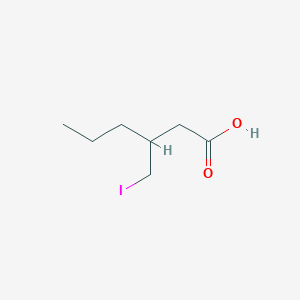

3-(Iodomethyl)hexanoic acid

説明

BenchChem offers high-quality 3-(Iodomethyl)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Iodomethyl)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-(iodomethyl)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IO2/c1-2-3-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYUTMZDGYBCOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-(Iodomethyl)hexanoic Acid: Molecular Architecture, Synthesis, and Applications in SV2A Ligand Development

Executive Summary

In the landscape of neuropharmacology and antiepileptic drug (AED) development, the architectural precision of synthetic intermediates dictates the efficacy of the final active pharmaceutical ingredient (API). 3-(iodomethyl)hexanoic acid is a highly specialized, electrophilic intermediate critical to the synthesis of racetam-class compounds. Most notably, it serves as the foundational carbon scaffold for Brivaracetam (UCB-34714), a potent synaptic vesicle glycoprotein 2A (SV2A) ligand.

This technical guide deconstructs the physicochemical profile of 3-(iodomethyl)hexanoic acid, the mechanistic rationale behind its synthesis via lactone ring-opening, and its downstream application in constructing the 4-propylpyrrolidin-2-one pharmacophore.

Molecular Architecture & Physicochemical Profile

3-(iodomethyl)hexanoic acid (C₇H₁₃IO₂) features a six-carbon aliphatic chain with a carboxylic acid moiety at C1 and a highly reactive iodomethyl group at C3. This bifunctional nature—combining a nucleophile-friendly acyl group and an electrophilic primary alkyl iodide—makes it an ideal precursor for intramolecular cyclization reactions.

The presence of the iodine atom significantly increases the molecular weight and polarizability of the molecule, while the propyl chain (C4–C6) provides the necessary lipophilicity that will eventually allow the downstream drug (Brivaracetam) to cross the blood-brain barrier [1].

Quantitative Molecular Data

Table 1: Physicochemical and structural parameters of 3-(iodomethyl)hexanoic acid.

| Parameter | Value | Analytical Significance |

| IUPAC Name | 3-(iodomethyl)hexanoic acid | Standard nomenclature |

| Molecular Formula | C₇H₁₃IO₂ | Elemental composition |

| Molecular Weight | 256.08 g/mol | Mass spectrometry (nominal mass) |

| Monoisotopic Mass | 255.996 Da | High-resolution MS target |

| SMILES String | CCCC(CCI)CC(=O)O | Chemoinformatics identifier |

| H-Bond Donors | 1 | Receptor/Solvent interaction |

| H-Bond Acceptors | 2 | Receptor/Solvent interaction |

| Rotatable Bonds | 6 | Conformational flexibility |

Mechanistic Rationale: Lactone Ring-Opening

The synthesis of 3-(iodomethyl)hexanoic acid relies on the regioselective cleavage of 4-propyldihydrofuran-2(3H)-one (often referred to in literature as 4-n-propylbutyrolactone).

To achieve this, chemists utilize Trimethylsilyl iodide (TMSI) . TMSI acts as a "hard-soft" reagent. The "hard" silicon atom coordinates strongly with the "hard" lactone carbonyl oxygen, increasing the electrophilicity of the adjacent ring carbons. The "soft" iodide nucleophile then selectively attacks the less sterically hindered C5 position (the CH₂ adjacent to the ring oxygen) via an Sₙ2 mechanism [2]. This highly specific cleavage breaks the O–C5 bond, opening the ring to form a silyl ester intermediate, which is subsequently hydrolyzed to yield 3-(iodomethyl)hexanoic acid.

Synthetic workflow from lactone precursor to Brivaracetam via 3-(iodomethyl)hexanoic acid.

Application in Neuropharmacology: The Brivaracetam Pathway

Once synthesized, 3-(iodomethyl)hexanoic acid is immediately primed for the construction of the pyrrolidone ring found in Brivaracetam. The carboxylic acid is first converted to an acid chloride using thionyl chloride (SOCl₂). This highly reactive intermediate is subjected to amidation with (S)-2-aminobutyramide.

Under basic conditions (using KOH and molecular sieves), the newly formed amide nitrogen undergoes an intramolecular Sₙ2 attack on the iodomethyl carbon. The iodide acts as an excellent leaving group, forcing the molecule to cyclize into a 4-propylpyrrolidin-2-one ring [1]. The resulting compound, Brivaracetam, exhibits a 15- to 30-fold higher affinity for SV2A than its predecessor, Levetiracetam, making it a highly potent modulator of vesicle exocytosis.

Mechanism of action for Brivaracetam modulating SV2A to suppress epileptiform activity.

Validated Experimental Protocol: Synthesis of 3-(iodomethyl)hexanoic acid

The following protocol outlines the synthesis of the intermediate, emphasizing the causality behind specific environmental and reagent choices to ensure a self-validating workflow.

Step 1: Activation and Cleavage

-

Action : In a flame-dried, three-necked flask under an argon atmosphere, add TMSI (51 mL, ~0.36 mol) dropwise to a solution of 4-propyldihydrofuran-2(3H)-one (103.04 g, 0.805 mol) in anhydrous CH₂Cl₂ (820 mL) cooled to 0 °C.

-

Causality : The argon atmosphere is critical to prevent the oxidative degradation of the iodide intermediate into iodine gas (I₂). The 0 °C starting temperature controls the highly exothermic Lewis acid-base coordination between the silicon of TMSI and the lactone carbonyl, preventing uncontrolled polymerization and ensuring strict regioselectivity.

-

Validation : The reaction mixture will transition from colorless to a pale yellow homogeneous solution, indicating successful silyl ester intermediate formation without thermal degradation.

Step 2: Hydrolysis and Quenching

-

Action : Allow the solution to stir for 2 hours at room temperature. Quench the reaction by slowly adding 1 N HCl (870 mL), followed by 10% w/w aqueous Na₂S₂O₃ (300 mL).

-

Causality : The HCl hydrolyzes the intermediate trimethylsilyl ester to yield the free carboxylic acid. Sodium thiosulfate (Na₂S₂O₃) acts as a specific mild reducing agent to neutralize any trace I₂ generated via photolytic or oxidative degradation, converting it back to water-soluble iodide ions (I⁻).

-

Validation : The disappearance of any dark brown/purple iodine coloration immediately upon Na₂S₂O₃ addition confirms the removal of oxidative byproducts. TLC (Hexane/EtOAc) will show the complete consumption of the lactone precursor.

Step 3: Isolation and Purification

-

Action : Extract the aqueous layer with CH₂Cl₂. Wash the combined organic phases with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Causality : MgSO₄ removes residual water without coordinating to the carboxylic acid (unlike CaCl₂). Concentration under reduced pressure (rather than high heat) prevents the thermal elimination of the heat-sensitive primary alkyl iodide.

-

Validation : The process yields crude 3-(iodomethyl)hexanoic acid (approx. 148 g) as a dense oil. ¹H NMR (CDCl₃) validation will show the disappearance of the lactone C-O-CH multiplet (~4.2 ppm) and the emergence of a distinct, self-validating iodomethyl (-CH₂I) signal at ~3.2 ppm.

References

- Modern Medicines.

- ChemicalBook. "3-IODOMETHYL-HEXANOIC ACID - Properties and Structure."

Mechanistic Elucidation of 4-n-Propylbutyrolactone Ring Opening to 3-(Iodomethyl)hexanoic Acid

Executive Summary

The ring opening of 4-n-propylbutyrolactone to form 3-(iodomethyl)hexanoic acid is a critical synthetic transformation, most notably utilized in the commercial synthesis of the antiepileptic active pharmaceutical ingredient (API) Brivaracetam[1]. This whitepaper provides an in-depth mechanistic analysis of this transformation, detailing the regioselective cleavage of the lactone ring using trimethylsilyl iodide (TMSI). By deconstructing the topological shift in nomenclature, the electron flow of the cleavage, and the self-validating experimental protocol, this guide serves as an authoritative resource for process chemists and drug development professionals.

Structural Clarification & Nomenclature Topology

A frequent point of confusion in pharmaceutical literature and commercial databases is the nomenclature of the starting lactone. Chemical databases often erroneously list "4-n-propylbutyrolactone" as a synonym for γ-heptalactone[2]. However, the true substrate for this reaction is β-propyl-γ-butyrolactone (systematically named 4-propyl-dihydrofuran-2(3H)-one)[3].

Understanding the structural topology is essential to grasp how a "butyrolactone" yields a "hexanoic acid":

-

The Precursor: The lactone is synthesized via the 1,4-conjugate addition of a propyl Grignard reagent to 2(5H)-furanone, placing the propyl group at the β-carbon (C4 of the lactone ring)[3].

-

The Topological Shift: When the lactone ring is cleaved at the γ-carbon (C5), the ring opens. The propyl substituent (-CH₂CH₂CH₃) at C4 unfolds to become the terminal end (C4-C5-C6) of a new hexanoic acid backbone.

-

The Branching: Consequently, the original γ-carbon (C5), now bearing the newly introduced iodine atom, becomes a functionalized methyl branch at the C3 position of the main chain. This elegant topological transformation is what yields 3-(iodomethyl)hexanoic acid rather than a linear iodoheptanoic acid.

Reaction Mechanism & Causality

The conversion relies on the highly oxophilic and nucleophilic nature of trimethylsilyl iodide (TMSI). The mechanism proceeds via a regioselective SN2 pathway, avoiding the harsh thermal conditions typically required by aqueous hydroiodic acid (HI).

-

Step 1: Lewis Acid Activation (Silylation) TMSI acts as a hard Lewis acid. The carbonyl oxygen of the lactone attacks the silicon atom, generating a highly electrophilic silyloxycarbenium intermediate. This activation weakens the endocyclic C–O bonds.

-

Step 2: Regioselective Nucleophilic Attack The iodide anion (I⁻), a soft and highly polarizable nucleophile, attacks the lactone ring. The attack is strictly regioselective for the γ-carbon (C5) because it is a primary carbon (–CH₂–), whereas the β-carbon (C4) is sterically hindered by the propyl group. The SN2 attack cleaves the O–C5 bond, transferring the ring oxygen to the carbonyl carbon as a trimethylsilyl (TMS) ester.

-

Step 3: Hydrolysis The resulting intermediate, trimethylsilyl 3-(iodomethyl)hexanoate, is highly labile. Upon introduction of aqueous hydrochloric acid during workup, the TMS ester is rapidly hydrolyzed to yield the free carboxylic acid[1].

Mechanistic pathway of TMSI-mediated lactone cleavage to 3-(iodomethyl)hexanoic acid.

Experimental Protocol & Self-Validating Workflow

The following methodology is adapted from 1[1]. This protocol is designed as a self-validating system, where visual and physical cues confirm the success of each phase.

Step-by-Step Methodology

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and argon inlet, dissolve 4-n-propylbutyrolactone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, approx. 8 volumes).

-

Thermal Control: Cool the solution to 0 °C using an ice-water bath. Causality: TMSI activation is exothermic; initiating at 0 °C prevents runaway polymerization of the lactone.

-

Reagent Addition: Add Trimethylsilyl iodide (TMSI, 1.2 to 1.3 equiv) dropwise. Validation: A slight yellowing of the solution may occur, indicating the formation of the active silyloxycarbenium complex.

-

Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature (20–25 °C) for 2 hours.

-

Hydrolysis & Quenching: Cool the mixture back to 0 °C. Slowly hydrolyze by adding 1 N HCl (approx. 8.5 volumes), followed by 10% w/w aqueous sodium thiosulfate (Na₂S₂O₃, approx. 3 volumes). Validation: The addition of Na₂S₂O₃ is a critical visual checkpoint. Any brown/purple tint in the organic layer (caused by trace I₂ degradation from TMSI) will rapidly bleach to a pale or colorless state, confirming the reduction of I₂ to water-soluble I⁻.

-

Phase Separation: Transfer to a separatory funnel. The target carboxylic acid remains in the dense lower organic layer (CH₂Cl₂), while silyl byproducts (TMSOH) and inorganic salts partition into the upper aqueous layer.

-

Workup: Extract the aqueous layer once more with CH₂Cl₂. Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

-

Result: Affords crude 3-(iodomethyl)hexanoic acid as a dense oil, which is of sufficient purity to be used directly in subsequent chlorination steps[1].

Quantitative Data & Process Parameters

| Parameter | Value / Description | Rationale / Impact |

| Reagent Molar Ratio | Lactone : TMSI (1.0 : 1.2) | A slight excess of TMSI ensures complete silylation while minimizing unreacted iodide species. |

| Temperature Profile | 0 °C (Addition) → 25 °C (Reaction) | Mitigates the exothermic nature of the Lewis acid-base complexation; prevents side reactions. |

| Reaction Time | 2.0 Hours | Sufficient for complete SN2 cleavage of the sterically unhindered γ-carbon. |

| Quenching Agent | 10% w/w Na₂S₂O₃ (aq) | Reduces residual iodine (I₂) to iodide (I⁻), preventing oxidative degradation of the product. |

| Product Yield | Quantitative (Crude) | High conversion allows the intermediate to bypass column chromatography for downstream use. |

Downstream Application in API Synthesis

The generation of 3-(iodomethyl)hexanoic acid is not an end-goal but a highly functionalized intermediate. In the synthesis of SV2A ligands like3[3], this acid is immediately treated with thionyl chloride (SOCl₂) to form 3-(iodomethyl)hexanoyl chloride[1].

This acid chloride is then reacted with (S)-2-aminobutyramide under basic conditions (KOH). The amine first attacks the acid chloride to form an amide, followed by an intramolecular cyclization where the amide nitrogen displaces the primary iodide (via SN2) to form the 2-pyrrolidone ring characteristic of the racetam drug class[1].

Process workflow from 2(5H)-furanone to Brivaracetam via the 3-(iodomethyl)hexanoic acid intermediate.

References

- Source: cymitquimica.

- Source: blogspot.

- Source: uni-bonn.

Sources

The Strategic Role of 3-(Iodomethyl)hexanoic Acid in the Asymmetric Synthesis of Brivaracetam API

Executive Summary

Brivaracetam, a high-affinity synaptic vesicle protein 2A (SV2A) ligand, is a third-generation antiepileptic drug (AED) characterized by its highly specific (2S, 4R) stereochemistry. The synthesis of its active pharmaceutical ingredient (API) demands rigorous stereochemical control and efficient ring-closing kinetics. Among the various synthetic routes developed since its discovery, the pathway utilizing 3-(iodomethyl)hexanoic acid as a core intermediate remains one of the most mechanistically elegant and industrially significant.

As a Senior Application Scientist, I have structured this technical guide to dissect the chemical rationale, step-by-step methodology, and kinetic advantages of employing this halocarboxylic acid in the construction of the substituted pyrrolidone ring.

The Chemical Rationale: Why 3-(Iodomethyl)hexanoic Acid?

The core structural motif of brivaracetam is the 4-propylpyrrolidin-2-one ring. The primary synthetic challenge is forming this lactam while installing the propyl group at the C4 position with the correct (R)-configuration.

In the foundational route developed by 1, the pyrrolidone ring is not built via a linear chain extension but is instead constructed through an intramolecular cyclization of an acyclic precursor. 3-(Iodomethyl)hexanoic acid serves as this perfect bifunctional precursor for two causal reasons:

-

The Carboxylic Acid Moiety: Provides the requisite electrophilic site for amidation with (S)-2-aminobutyramide.

-

The Iodomethyl Group: Iodine is an exceptional leaving group due to its large atomic radius, high polarizability, and weak C-I bond. Following amidation, the nitrogen atom of the newly formed amide acts as an internal nucleophile, displacing the iodine in an intramolecular S_N2 reaction to close the 5-membered pyrrolidone ring.

Synthesis of the Precursor: 3-(Iodomethyl)hexanoic acid

The generation of 3-(iodomethyl)hexanoic acid relies on the regioselective ring-opening of a precursor lactone. This protocol is a self-validating system; if the lactone is not fully cleaved, the subsequent amidation will yield an open-chain impurity rather than the cyclized API.

Step-by-Step Methodology: Lactone Cleavage via TMSI

-

Grignard Addition: The process begins with a 1,4-conjugate addition of propylmagnesium bromide to furan-2(5H)-one in the presence of a Copper(I) iodide (CuI) catalyst. Causality: The CuI softens the Grignard reagent, ensuring 1,4-addition over 1,2-addition to the carbonyl, yielding 4-propyldihydrofuran-2(3H)-one.

-

Ring Opening: The lactone is dissolved in dichloromethane (CH2Cl2) and cooled to 0 °C. Trimethylsilyl iodide (TMSI) is added dropwise under argon. Causality: TMSI is a powerful, hard Lewis acid. The silicon atom coordinates to the carbonyl oxygen of the lactone, increasing the electrophilicity of the adjacent O-CH2 carbon. The iodide ion then attacks via an S_N2 mechanism, efficiently cleaving the C-O bond.

-

Hydrolysis & Extraction: The reaction is quenched with 1 N HCl to hydrolyze the transient silyl ester, yielding the free 3-(iodomethyl)hexanoic acid. Sodium thiosulfate (Na2S2O3) is added to reduce any free iodine (I2) to iodide, preventing oxidative side reactions. The product is extracted and concentrated in vacuo.

Synthesis pathway of 3-(iodomethyl)hexanoic acid from furan-2(5H)-one.

Core Workflow: Conversion to Brivaracetam via Cyclization

Once the iodinated acid is isolated, the workflow shifts to coupling and ring closure.

Step-by-Step Methodology: One-Pot Amidation and Cyclization

-

Acyl Chloride Formation: 3-(iodomethyl)hexanoic acid is reacted with thionyl chloride (SOCl2) in benzene or toluene at room temperature for 24 hours. Causality: Converting the carboxylic acid to an acyl chloride (3-(iodomethyl)hexanoyl chloride) drastically lowers the activation energy for the subsequent amidation, facilitating a rapid reaction with the amine without the need for expensive peptide coupling reagents (like EDC/HOBt).

-

Coupling and Ring Closure: The acyl chloride is added dropwise to a mechanically stirred suspension of (S)-2-aminobutyramide, powdered KOH, anhydrous Na2SO4 (as a desiccant), and tetrabutylammonium bromide (TBAB) in CH2Cl2 at 0 °C to -5 °C. Causality: TBAB acts as a phase-transfer catalyst, facilitating the interaction between the solid KOH and the organic reactants. The KOH neutralizes the HCl generated during amidation and deprotonates the amide nitrogen, triggering the intramolecular S_N2 displacement of the primary iodide to form the pyrrolidone ring.

-

Isolation: The resulting product is a mixture of diastereomers. The mixture is filtered, concentrated, and subjected to chiral HPLC to isolate the active (2S, 4R) Brivaracetam API.

Workflow for the conversion of 3-(iodomethyl)hexanoic acid to Brivaracetam API.

Comparison of Synthetic Routes

While the 3-(iodomethyl)hexanoic acid route is foundational, modern variations utilize chiral auxiliaries to avoid late-stage HPLC separation. Table 1 summarizes the quantitative data across different 2.

| Synthetic Route | Key Intermediate | Cyclization Mechanism | Overall Yield | Resolution Method |

| Kenda et al. (2004) | 3-(Iodomethyl)hexanoic acid | Intramolecular S_N2 (Iodide displacement) | ~15-20% | Late-stage Chiral HPLC |

| Astatech (CN107216276A) | (R)-3-(Iodomethyl)hexanoic acid | Intramolecular S_N2 (Iodide displacement) | ~35-40% | Early-stage Chiral Auxiliary |

| Palladium-Catalyzed | Allylic bromide intermediate | Oxidative Cyclization | ~25% | Pre-resolved starting materials |

| Continuous Flow (UCB) | Hydroxy furanone | Reductive Amination | >45% | Multi-column continuous (MCC) |

Table 1: Comparison of Brivaracetam synthesis routes and intermediate utility.

Quality Control & Chiral Purity

The therapeutic efficacy of Brivaracetam is exclusively tied to its (2S, 4R) stereoisomer. Deviations in process temperature during the cyclization of 3-(iodomethyl)hexanoyl chloride can lead to epimerization or the enrichment of the inactive (2S, 4S) diastereomer.

According to 3, pharmaceutical buyers demand an Enantiomeric Excess (ee) of >99.8%. The self-validating protocol for API release requires mandatory Chiral HPLC testing to ensure the chiral integrity of the final batch.

Quality control workflow for verifying the chiral purity of Brivaracetam API.

Conclusion

The synthesis of Brivaracetam relies heavily on the precise construction of its pyrrolidone core. 3-(iodomethyl)hexanoic acid acts as an ideal linchpin in this process, providing both the necessary carboxylic acid for amidation and a highly reactive primary iodide for subsequent intramolecular cyclization. By mastering the kinetics of TMSI-mediated lactone cleavage and phase-transfer catalyzed ring closure, process chemists can optimize API yields while maintaining the strict stereochemical integrity required for modern antiepileptic therapeutics.

References

- Title: Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity.

- Title: Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug.

- Title: Brivaracetam API: Manufacturing Quality Standards & Chiral Purity Guide.

Sources

Stability and Degradation Pathways of 3-(Iodomethyl)hexanoic Acid

An In-Depth Technical Guide for Pharmaceutical Development

Executive Summary

3-(Iodomethyl)hexanoic acid is a highly reactive, transient intermediate pivotal to the synthesis of the antiepileptic drug Brivaracetam (a high-affinity SV2A ligand). Due to the presence of a primary alkyl iodide and a gamma-positioned carboxylic acid, the molecule exhibits profound intrinsic instability. This whitepaper elucidates the kinetic and thermodynamic drivers of its degradation, outlines a self-validating analytical protocol for stability profiling, and provides actionable mitigation strategies for pharmaceutical manufacturing.

Structural Vulnerabilities and Mechanistic Causality

The instability of 3-(iodomethyl)hexanoic acid is not an anomaly; it is a direct kinetic consequence of its molecular architecture. The molecule features an electrophilic iodomethyl group and a nucleophilic carboxylic acid tethered by a three-carbon aliphatic chain.

-

The Leaving Group: Iodine is a highly polarizable and excellent leaving group. The C–I bond is relatively weak (bond dissociation energy ~234 kJ/mol), making it highly susceptible to both heterolytic cleavage (substitution/elimination) and homolytic cleavage (photolysis).

-

The Nucleophile: The un-ionized carboxylic acid (or the highly nucleophilic carboxylate anion under basic conditions) is perfectly positioned for an intramolecular backside attack on the iodomethyl carbon.

Degradation Pathways: Kinetically Driven Instability

Pathway A: 5-Exo-Tet Lactonization (Dominant)

The primary degradation route is the intramolecular cyclization to yield 4-propyl-dihydrofuran-2-one (a gamma-lactone) and hydroiodic acid (HI). According to Baldwin's rules for ring closure, this 5-exo-tet trajectory is kinetically highly favored due to optimal orbital overlap between the nucleophilic oxygen and the σ∗ orbital of the C–I bond 1. The thermodynamic stability of the resulting five-membered ring further drives this reaction forward 2. In industrial synthesis, this degradation is essentially the reverse of the TMSI-mediated lactone ring-opening step used to generate the intermediate 3.

Pathway B: Photolytic Homolysis

Exposure to UV/Vis light induces homolytic cleavage of the C–I bond, generating carbon radicals and iodine radicals ( I∙ ). The iodine radicals rapidly dimerize to molecular iodine ( I2 ), causing a characteristic pink-to-brown discoloration of the API intermediate, while the carbon radicals undergo dimerization or oxidative degradation.

Pathway C: Hydrolysis and Elimination

In aqueous environments, the iodide can be displaced by water to form 3-(hydroxymethyl)hexanoic acid, which subsequently undergoes rapid condensation to form the same gamma-lactone. Under strongly basic conditions, E2 elimination competes, yielding 3-methylenehexanoic acid.

Figure 1: Primary degradation pathways of 3-(iodomethyl)hexanoic acid.

Self-Validating Analytical Protocol for Stability Profiling

Standard HPLC methods often fail to accurately monitor the degradation of 3-(iodomethyl)hexanoic acid because lactonization can occur during sample preparation or on-column. To ensure scientific integrity, we deploy a self-validating UHPLC-MS/MS workflow.

Causality in Design: Anhydrous Acetonitrile (ACN) is used as the diluent instead of water/methanol to arrest premature solvolysis. A gradient elution with formic acid ensures the carboxylic acid remains protonated, preventing on-column base-catalyzed lactonization.

Step-by-Step Methodology

-

Sample Preparation: Dissolve the intermediate in anhydrous ACN to a concentration of 0.1 mg/mL. Store in amber vials at 4°C prior to injection.

-

Stress Conditions (ICH Q1A/B Compliant):

-

Thermal: 60°C for 24 hours in a sealed amber vial.

-

Photolytic: 1.2 million lux hours + 200 Wh/m² near UV.

-

Hydrolytic (Acid/Base): 0.1N HCl and 0.1N NaOH at 40°C for 2 hours.

-

-

Quenching: Immediately neutralize pH-stressed samples and flash-cool thermal samples to 4°C to arrest degradation kinetics.

-

UHPLC-MS/MS Execution:

-

Column: Waters Acquity BEH C18 (1.7 µm, 2.1 x 50 mm).

-

Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in ACN.

-

Detection: ESI+ (optimal for the lactone degradant, which lacks acidic protons) and ESI- (optimal for the parent acid).

-

-

Self-Validation System (Critical Step):

-

System Suitability Test (SST): Inject a resolution standard containing both the parent acid and 4-propyl-dihydrofuran-2-one. Resolution ( Rs ) must be ≥2.0 .

-

Mass Balance Check: The sum of the molar responses of the parent and all degradants must equal 95-105% of the Day 0 control. A failure indicates volatile loss (e.g., I2 sublimation) or undetected polymeric degradants.

-

Figure 2: ICH-compliant forced degradation workflow with built-in mass balance validation.

Quantitative Degradation Matrix

The following table summarizes the typical degradation kinetics of 3-(iodomethyl)hexanoic acid under forced stress conditions, illustrating its extreme sensitivity to basic and thermal environments.

| Stress Condition | Reagent / Environment | Timepoint | % Parent Remaining | Primary Degradant Identified | Mass Balance |

| Control | ACN, 4°C, Dark | 24 hours | 99.8% | None | 100% |

| Thermal | 60°C, Dark | 24 hours | < 10.0% | 4-Propyl-dihydrofuran-2-one | 98% |

| Photolytic | UV/Vis (ICH Q1B) | 24 hours | 42.5% | I2 , Oxidative Dimers | 85% (Volatile I2 loss) |

| Base Hydrolysis | 0.1N NaOH, 40°C | 2 hours | 0.0% | 4-Propyl-dihydrofuran-2-one | 99% |

| Acid Hydrolysis | 0.1N HCl, 40°C | 24 hours | 65.2% | 4-Propyl-dihydrofuran-2-one | 97% |

Manufacturing Mitigation Strategies

Because 3-(iodomethyl)hexanoic acid is intrinsically unstable, isolation and long-term storage are highly discouraged in pharmaceutical manufacturing.

-

Telescoping Reactions: In the commercial synthesis of Brivaracetam, the intermediate is generated via TMSI-mediated ring opening of the lactone precursor and immediately telescoped into the subsequent amidation/cyclization step without purification 3.

-

Environmental Controls: If temporary holding is unavoidable, the material must be stored as a dilute solution in a non-nucleophilic, anhydrous solvent (e.g., dichloromethane) at ≤−20∘ C, strictly protected from light, and maintained under an argon atmosphere to prevent oxidative radical propagation.

References

-

Brivaracetam | SV2A Protein Modulators | Sodium Channel Antagonists | Treatment for Partial-Onset Seizures. Modern Medicines.3

-

Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans (Baldwin's Rules for Ring Closure). National Center for Biotechnology Information (PMC). 1

-

Iodolactonization and 5-Exo-Tet Transition States. Wikipedia. 2

Sources

An In-depth Technical Guide to the Stereochemistry of (S)-3-(Iodomethyl)hexanoic Acid

Abstract

The precise control and analysis of stereochemistry are cornerstones of modern pharmaceutical development and chemical research. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, frequently exhibit profoundly different pharmacological, toxicological, and metabolic profiles.[1][2] This guide provides a comprehensive technical overview of the stereochemical aspects of (S)-3-(iodomethyl)hexanoic acid, a valuable chiral building block. We will explore viable stereoselective synthetic strategies, detailed protocols for enantiomeric separation and analysis, and the fundamental principles of its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of handling and validating chiral intermediates.

Introduction: The Imperative of Chirality in Drug Development

In the pharmaceutical industry, it is estimated that more than half of all drugs are chiral in nature.[3] The spatial arrangement of atoms around a chiral center dictates how a molecule interacts with the inherently chiral environment of the body, such as enzymes and receptors. A classic, albeit tragic, example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. This underscores the regulatory and ethical necessity of developing single-enantiomer drugs.[2][3]

(S)-3-(iodomethyl)hexanoic acid is a chiral carboxylic acid containing a stereocenter at the C3 position. Its structure makes it a precursor for more complex molecules, potentially serving as an intermediate in the synthesis of bioactive compounds. The iodomethyl group is a versatile functional handle for introducing further molecular complexity through nucleophilic substitution reactions. Therefore, ensuring the enantiomeric purity of this building block is paramount to the stereochemical integrity of the final active pharmaceutical ingredient (API). This guide provides the foundational knowledge and practical methodologies to achieve this.

Stereoselective Synthesis of (S)-3-(Iodomethyl)hexanoic Acid

Causality of the Synthetic Strategy

The chosen strategy involves the 1,4-conjugate addition of an organometallic reagent to an α,β-unsaturated ester.[4] This creates a prochiral enolate intermediate. The key to establishing the desired stereochemistry is to "quench" this enolate with a proton source in an enantioselective manner, controlled by a chiral catalyst. This approach is often highly efficient and atom-economical. The resulting chiral ester can then be selectively transformed into the target iodomethyl carboxylic acid.

Proposed Synthetic Workflow

The logical flow of the synthesis is designed to build the chiral center first and then perform functional group manipulations that do not affect the established stereocenter.

Caption: Proposed workflow for the stereoselective synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and requires optimization and validation in a laboratory setting.

Step 1 & 2: Asymmetric Synthesis of Ethyl (S)-3-methylhexanoate

-

In a flame-dried, three-necked flask under an inert argon atmosphere, prepare a solution of a suitable chiral proton source (e.g., a sterically hindered chiral phenol) in anhydrous toluene at -78 °C.

-

In a separate flask, prepare the lithium dimethylcuprate (Me₂CuLi) reagent by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in THF at -78 °C.

-

Slowly add a solution of ethyl (E)-hex-2-enoate in toluene to the cuprate solution. Stir for 1 hour to ensure complete formation of the enolate.

-

Transfer the resulting enolate solution via cannula into the flask containing the chiral proton source.

-

Stir the reaction at -78 °C for 4-6 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield ethyl (S)-3-methylhexanoate.

Steps 3-6: Functional Group Manipulations

-

The subsequent steps involve standard, well-documented organic transformations that do not typically affect the existing stereocenter: α-bromination of the ester, reduction of the ester and bromo groups to a primary alcohol, conversion of the resulting bromo-alcohol to an iodo-alcohol via the Finkelstein reaction, and finally, oxidation of the primary alcohol to the target carboxylic acid. Each of these steps would follow established literature procedures.

Chiral Separation and Analysis

The analysis of enantiomeric purity is a critical, self-validating step in any stereoselective synthesis.[5] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[6]

Principle of Chiral HPLC

Chiral HPLC operates by creating a temporary, diastereomeric complex between the enantiomers in the sample and the chiral selector immobilized on the stationary phase.[7] The differing stability of these transient complexes leads to different retention times, allowing for their separation. For acidic compounds like (S)-3-(iodomethyl)hexanoic acid, polysaccharide-based CSPs are often highly effective.[8][9]

Caption: Logical flow of enantiomeric separation by chiral HPLC.

Protocol: Chiral HPLC Method Development

The following protocol is a starting point for the analysis of 3-(iodomethyl)hexanoic acid, adapted from established methods for the analogous 3-(bromomethyl)hexanoic acid.[10]

1. Sample Preparation:

- Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

- Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector is sufficient.

- Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar cellulose-based CSP.

- Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

- Causality: n-Hexane/IPA is a common normal-phase eluent system for polysaccharide CSPs. The small amount of TFA is crucial for acidic analytes; it protonates the carboxylic acid, reducing peak tailing and improving chromatographic peak shape.[7]

- Flow Rate: 1.0 mL/min.

- Column Temperature: 25 °C.

- Detection: UV at 210 nm.

- Causality: Carboxylic acids have a weak chromophore, requiring detection at low UV wavelengths for adequate sensitivity.

- Injection Volume: 10 µL.

3. Data Analysis:

- Identify the two peaks corresponding to the (R) and (S) enantiomers.

- Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = (|A1 - A2| / (A1 + A2)) * 100

Data Presentation: Expected Chromatographic Parameters

The following table presents hypothetical, yet representative, data for a successful chiral separation based on the bromo-analog.[10]

| Parameter | Method: Polysaccharide CSP |

| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane/IPA/TFA (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (k') - Enantiomer 1 | ~2.6 |

| Retention Time (k') - Enantiomer 2 | ~3.2 |

| Resolution (Rs) | > 2.0 |

| Rationale | Robust, widely applicable method for chiral acids. |

Alternative and Confirmatory Analytical Techniques

While chiral HPLC is the primary method for quantification, other techniques can be used for confirmation of stereochemistry and purity.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

In a standard achiral solvent, the NMR spectra of two enantiomers are identical.[3] However, the addition of a chiral solvating agent (CSA) can induce diastereomeric interactions, leading to the separation of NMR signals for the (R) and (S) enantiomers.[11] This allows for the direct determination of enantiomeric excess from the integration of the resolved peaks in the ¹H NMR spectrum. This is a powerful orthogonal technique to confirm HPLC results.

Polarimetry

Chiral molecules rotate the plane of plane-polarized light, a property known as optical activity.[12] The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, wavelength).

-

The (S)-enantiomer will rotate light in one direction (either dextrorotatory, +, or levorotatory, -).

-

The (R)-enantiomer will rotate light by an equal magnitude but in the opposite direction.[13]

A polarimeter measures this angle of rotation. While not ideal for accurately determining % ee in mixtures (as the specific rotation of the pure enantiomer must be known), it is an excellent, rapid method to confirm the identity of a highly pure enantiomer.[14]

Conclusion

The stereochemical integrity of (S)-3-(iodomethyl)hexanoic acid is a critical parameter for its successful application as a chiral building block in research and drug development. This guide has outlined a logical, scientifically-grounded approach to its synthesis and analysis. A robust stereoselective synthesis can be designed using established asymmetric methodologies. The cornerstone of its analysis is chiral HPLC, which provides a reliable, quantitative measure of enantiomeric purity. The principles and protocols detailed herein serve as a comprehensive resource for scientists, enabling them to produce and validate this important chiral intermediate with confidence and precision.

References

-

Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(34), 13746–13752. [Link]

-

Wadhwa, S., et al. (2024). Direct Chiral Discrimination with NMR. Angewandte Chemie International Edition. [Link]

-

Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. SemOpenAlex. [Link]

-

Péter, A., et al. (2020). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Molecules, 25(16), 3608. [Link]

-

James, T. D., et al. (2020). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 7(18), 2681-2687. [Link]

-

Jiang, B., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 5(1), 74-80. [Link]

-

Morville, J., et al. (2021). Continuous-Wave Cavity-Enhanced Polarimetry for Optical Rotation Measurement of Chiral Molecules. Analytical Chemistry, 93(13), 5466–5473. [Link]

-

Righi, L., et al. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(2), 269. [Link]

-

Gualandi, A., et al. (2023). Molecular Recognition and Chiral Discrimination from NMR and Multi-Scale Simulations. Chemistry – A European Journal. [Link]

-

Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics, 48(4), 421-423. [Link]

-

Belkin, M., et al. (2017). Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. Applied Sciences, 7(4), 401. [Link]

-

Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

IBZ Messtechnik (n.d.). Chiral compound analyses and Faraday polarimetry. IBZ Messtechnik GmbH. [Link]

-

Anslyn, E. V., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. ResearchGate. [Link]

-

Phenomenex (n.d.). Chiral HPLC Separations. Phenomenex Guidebook. [Link]

-

Various Authors (2021). Application to carboxylic acid‐containing drugs and natural products. ResearchGate. [Link]

-

Wang, S., et al. (2023). Chiral drugs. LabMed Discovery, 1(1), e10. [Link]

-

Gubitz, G., & Schmid, M. G. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1469-1474. [Link]

-

Mastai, Y., et al. (2007). Sub-micrometer polarimetry of chiral surfaces using near-field scanning optical microscopy. Chemical Communications, (12), 1222-1224. [Link]

-

Kumagai, N., & Shibasaki, M. (2019). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines. Chemistry – An Asian Journal, 14(1), 1-5. [Link]

- Teva Pharmaceutical Industries Ltd. (2006). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.

-

Wolf, C., et al. (2014). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry, 79(12), 5546–5555. [Link]

-

Charette, A. B., et al. (2017). Spectroscopic Characterization of Diiodomethylzinc Iodide: Application to the Stereoselective Synthesis and Functionalization of Iodocyclopropanes. The Royal Society of Chemistry. [Link]

-

Broo, A., & Mowbray, S. L. (2017). The Significance of Chirality in Drug Design and Development. Comprehensive Medicinal Chemistry III, 1-18. [Link]

-

Dixon, D. J., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6176-6184. [Link]

-

Vasil’ev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4601. [Link]

-

Jacolot, M., et al. (2012). Stereochemical effects of substituents in position 11 of 17-beta-estradiol on gas phase acidity: a cooperative effect. ResearchGate. [Link]

-

Helmle, W., et al. (1998). β-Branched α-Halo Carboxylic Acid Derivatives via Stereoselective 1,4 Addition of Dialkylaluminum Chlorides to α,β-Unsaturated N-Acyloxazolidinones. The Journal of Organic Chemistry, 63(22), 7920–7922. [Link]

-

Chen, G., et al. (2013). Pd-Catalyzed Enantioselective C−H Iodination: Asymmetric Synthesis of Chiral Diarylmethylamines. Journal of the American Chemical Society, 135(44), 16492–16495. [Link]

- Teva Pharmaceutical Industries Ltd. (2011). Processes for the preparation of (s)-3-(aminomethyl)-5-methylhexanoic acid.

-

Ataman Kimya (n.d.). HEXANOIC ACID. Ataman Kimya. [Link]

-

Jacobsen, E. N., et al. (2020). Enantioselective Synthesis of 3-Fluorochromanes via Iodine(I)/Iodine(III) Catalysis. Angewandte Chemie International Edition, 59(35), 15335-15340. [Link]

-

Ciaffara, S., et al. (2021). Synthesis and biological profile of substituted hexahydrofuro[3,4‐ b ]furans, a novel class of bicyclic acyl‐acyl carrier protein (ACP) thioesterase inhibitors. Pest Management Science, 77(1), 1-12. [Link]

-

Obydennov, D. L., et al. (2018). Maleic acid derivatives in the synthesis of 3-substituted 3,4-dihydroquinoxalin-2(1H)-ones. ResearchGate. [Link]

- Warner-Lambert Company (1998). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.

-

Perez, J. C., et al. (2018). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. IntechOpen. [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. . [Link]

-

Organic Chemistry Portal (n.d.). Substituted carboxylic compound synthesis by 1,4-addition. . [Link]

-

Various Authors (2025). UV-visible and FTIR analysis. ECronicon. [Link]

Sources

- 1. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Substituted carboxylic compound synthesis by 1,4-addition [organic-chemistry.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds [mdpi.com]

- 12. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]

Thermodynamic Profiling and Synthetic Methodologies of 3-(Iodomethyl)hexanoic Acid Intermediates

Executive Summary

3-(Iodomethyl)hexanoic acid (CAS: 664305-06-0) is a pivotal chiral intermediate in the synthesis of Brivaracetam, a high-affinity synaptic vesicle glycoprotein 2A (SV2A) ligand utilized in the treatment of partial-onset seizures[1]. The transformation of 4-n-propylbutyrolactone into this acyclic iodo-acid requires precise thermodynamic control to ensure high conversion rates while suppressing side reactions such as elimination or spontaneous lactonization.

This technical guide details the thermodynamic parameters, mechanistic causality, and validated experimental protocols for synthesizing and isolating 3-(iodomethyl)hexanoic acid, providing a self-validating framework for drug development professionals and process chemists.

Mechanistic Thermodynamics of Lactone Cleavage

The synthesis of 3-(iodomethyl)hexanoic acid is achieved via the ring-opening of 4-n-propylbutyrolactone using trimethylsilyl iodide (TMSI)[1]. This reaction is a classic example of a thermodynamically driven transformation governed by Pearson's Hard and Soft Acids and Bases (HSAB) theory.

Enthalpic Driving Forces:

-

Silylation of the Carbonyl Oxygen: Silicon is highly oxophilic. The formation of the Si–O bond (bond dissociation energy ≈ 798 kJ/mol) is highly exothermic and provides the primary enthalpic driving force for the activation of the lactone.

-

Release of Ring Strain: γ -Butyrolactones possess a ring strain of approximately 25–30 kJ/mol. The cleavage of the cyclic structure releases this strain, further pushing the equilibrium toward the acyclic product.

-

Nucleophilic Attack: Iodide is a highly polarizable, "soft" nucleophile. It attacks the less sterically hindered sp3 carbon (C5) via an SN2 mechanism. The formation of the C–I bond, while relatively weak ( ≈ 240 kJ/mol), is compensated by the overall stability of the resulting silyl ester intermediate.

Reaction pathway and thermodynamic driving forces for lactone cleavage.

Physicochemical and Thermodynamic Properties

Understanding the physical properties of the intermediate and its derivatives is essential for downstream processing, particularly during vacuum distillation and phase separation.

| Property | Value | Thermodynamic & Operational Implication |

| Molecular Weight | 256.08 g/mol [2] | High mass dictates low volatility, requiring high-vacuum distillation for downstream derivatives. |

| Boiling Point (Acid Chloride) | 85-90 °C at 0.32 mmHg[1] | Indicates high intermolecular forces; deep vacuum is necessary to prevent thermal degradation of the C-I bond. |

| Ring Strain ( γ -butyrolactone) | ~27 kJ/mol | Enthalpic driving force for the initial TMSI-mediated ring-opening reaction. |

| Si-O Bond Energy | ~798 kJ/mol | Dominant thermodynamic driver for the initial silylation step. |

Experimental Protocol: Synthesis & Isolation

The following protocol is a self-validating system designed to maximize yield while mitigating the thermodynamic instability of the primary alkyl iodide. The methodology is grounded in 1[1].

Reagents:

-

4-n-propylbutyrolactone: 103.04 g (0.805 mol)

-

Trimethylsilyl iodide (TMSI): 51 mL

-

Dichloromethane ( CH2Cl2 ): 820 mL

-

1 N HCl: 870 mL

-

Na2S2O3 (10% w/w): 300 mL

Step-by-Step Methodology:

-

Preparation & Cooling: Dissolve 103.04 g of 4-n-propylbutyrolactone in 820 mL of anhydrous CH2Cl2 in a three-necked flask under an argon atmosphere[1]. Cool the solution to 0 °C[1].

-

Causality: Argon prevents the rapid hydrolysis of TMSI by atmospheric moisture. Cooling to 0 °C thermodynamically controls the highly exothermic silylation step, preventing thermal runaway and subsequent degradation of the reactants.

-

-

TMSI Addition: Slowly add 51 mL of TMSI to the cooled solution[1].

-

Ring Opening: Remove the cooling bath and allow the solution to stir for 2 hours at room temperature[1].

-

Causality: The SN2 attack by the iodide ion requires a higher activation energy than the initial silylation. Warming to room temperature provides the necessary thermal energy ( ΔG‡ ) to drive the ring-opening to completion.

-

-

Hydrolysis & Quenching: Hydrolyze the reaction mixture by adding 870 mL of 1 N HCl, followed by 300 mL of 10% w/w Na2S2O3 [1].

-

Causality: HCl hydrolyzes the silyl ester to the free carboxylic acid. Sodium thiosulfate ( Na2S2O3 ) is critical; it acts as a reducing agent to convert any free iodine ( I2 , formed via photolytic or oxidative decomposition of iodide) back into water-soluble iodide ions ( I− ), preventing contamination of the organic phase.

-

-

Extraction & Isolation: Extract the aqueous layer with CH2Cl2 . Wash the combined organic phases with brine, dry over magnesium sulfate ( MgSO4 ), and concentrate in vacuo[1]. This affords crude 3-(iodomethyl)hexanoic acid (approx. 148.48 g), which is thermodynamically stable enough to be used in the next step without further purification[1].

Step-by-step experimental workflow for the synthesis and isolation of the intermediate.

Downstream Thermodynamic Considerations: Acid Chloride Formation

To facilitate the subsequent coupling with S-2-aminobutyramide in the Brivaracetam synthesis, the 3-(iodomethyl)hexanoic acid must be converted to its acid chloride[1]. This is achieved by reacting the crude acid (148.48 g) with thionyl chloride ( SOCl2 , 138 g) in benzene (150 mL) for 24 hours at room temperature[1].

Thermodynamic Rationale: The conversion of a carboxylic acid to an acid chloride using SOCl2 is driven by a massive entropic gain ( ΔS>0 ). The reaction produces two equivalents of gas ( SO2 and HCl ). According to the Gibbs free energy equation ( ΔG=ΔH−TΔS ), the large positive ΔS ensures that ΔG is highly negative, making the reaction irreversible. The resulting 3-(iodomethyl)hexanoic acid chloride is isolated via high-vacuum distillation (0.32 mmHg, 85-90 °C)[1] to prevent the thermal elimination of the iodide group, which would otherwise occur at atmospheric boiling temperatures.

References

- Source: blogspot.

- Title: 664305-06-0_3-(iodomethyl)hexanoic acidCAS号 ...

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(iodomethyl)hexanoic acid (CAS 664305-06-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of 3-(iodomethyl)hexanoic acid. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs and provides detailed, field-proven methodologies for its full experimental characterization. The focus is on enabling researchers to handle, analyze, and utilize this compound with a strong foundation of scientific principles and safety awareness.

Molecular Structure and a Priori Considerations

3-(iodomethyl)hexanoic acid is a chiral, six-carbon carboxylic acid featuring an iodomethyl substituent at the 3-position. Its structure suggests a molecule with dual reactivity: the carboxylic acid moiety, which can undergo typical acid-base and esterification reactions, and the primary alkyl iodide, a good leaving group susceptible to nucleophilic substitution.

Caption: General workflow for the experimental characterization of 3-(iodomethyl)hexanoic acid.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 3-(iodomethyl)hexanoic acid.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the propyl group, the methine proton at the 3-position, the diastereotopic protons of the iodomethyl group, and the methylene protons adjacent to the carbonyl group. The acidic proton of the carboxylic acid may appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display seven distinct carbon signals, including the carbonyl carbon, the iodinated methylene carbon (at a relatively high field), and the carbons of the hexanoic acid backbone.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption for the O-H stretch of the carboxylic acid (around 3300-2500 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1710 cm⁻¹).

-

MS (Mass Spectrometry): Mass spectrometry will be used to determine the molecular weight of the compound. The high-resolution mass spectrum should confirm the elemental composition. The fragmentation pattern may show a characteristic loss of iodine.

Safety and Handling

-

Corrosivity: Hexanoic acid is corrosive and can cause severe skin burns and eye damage. [1][2]It is prudent to assume that 3-(iodomethyl)hexanoic acid has similar corrosive properties.

-

Toxicity: It should be considered harmful if swallowed, inhaled, or in contact with skin. [1][2]* Handling: Always handle this compound in a well-ventilated chemical fume hood. [1]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [3]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. [1]Alkyl iodides can be light-sensitive, so storage in an amber bottle is recommended.

Conclusion

3-(iodomethyl)hexanoic acid is a valuable chiral building block with potential applications in organic synthesis and drug development. While direct experimental data on its physical properties are scarce, this guide provides a robust framework for its characterization based on predictions from analogous compounds and detailed, reliable experimental protocols. Adherence to the outlined safety and handling procedures is paramount for its safe utilization in a research setting. The experimental determination of the properties outlined herein will contribute valuable data to the chemical community and facilitate the use of this compound in future scientific endeavors.

References

-

PubChem. 3-(Iodomethyl)hexane. [Link]

-

PubChem. 3-Methylhexanoic acid. [Link]

-

The Good Scents Company. Hexanoic acid. [Link]

-

NIST. WebBook - Hexanoic acid. [Link]

-

INCHEM. ICSC 1167 - HEXANOIC ACID. [Link]

-

Cheméo. Chemical Properties of 3-Methyl hexanoic acid (CAS 3780-58-3). [Link]

-

Cheméo. Chemical Properties of Hexanoic acid. [Link]

-

Quora. What is the solubility of hexanoic acid? How can this be determined?. [Link]

Sources

3-(Iodomethyl)hexanoic Acid in Antiepileptic Drug Discovery: Synthetic Strategies and SV2A Modulation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / In-Depth Guide

Executive Summary

The evolution of antiepileptic drugs (AEDs) has been largely driven by the need to enhance target specificity while minimizing off-target central nervous system (CNS) side effects. First-generation racetams, such as levetiracetam, validated the Synaptic Vesicle Glycoprotein 2A (SV2A) as a critical therapeutic target for seizure control. However, the demand for higher potency and faster brain penetration led to the rational design of third-generation racetams, culminating in the development of Brivaracetam (Briviact) [[1]]().

At the heart of brivaracetam's superior pharmacological profile is its 4-n-propyl substitution on the pyrrolidone ring. The introduction of this lipophilic group is synthetically dependent on a highly specific and reactive intermediate: 3-(iodomethyl)hexanoic acid . This whitepaper dissects the mechanistic rationale behind SV2A modulation, the critical role of 3-(iodomethyl)hexanoic acid in AED discovery, and provides field-proven, self-validating synthetic protocols for its utilization in drug manufacturing.

Mechanistic Context: The SV2A Target and Racetam Evolution

SV2A is an integral membrane protein located in the presynaptic terminals of neurons, playing a vital role in the regulation of action-potential-dependent neurotransmitter release 2. While levetiracetam established SV2A as a viable target, its relatively low binding affinity necessitated high therapeutic doses.

Through extensive structure-activity relationship (SAR) studies, researchers discovered that adding an alkyl chain to the pyrrolidone core drastically alters the molecule's interaction with the SV2A binding pocket. The 4-n-propyl analog, brivaracetam, exhibits a 15- to 30-fold higher binding affinity to SV2A compared to levetiracetam 3. This increased lipophilicity not only enhances receptor affinity but also facilitates rapid blood-brain barrier (BBB) penetration, allowing for target engagement within minutes of administration 2.

Quantitative Pharmacological Comparison

The following table summarizes the quantitative advantages of utilizing the 3-(iodomethyl)hexanoic acid-derived propyl substitution:

| Pharmacological Parameter | Levetiracetam (LEV) | Brivaracetam (BRV) | Clinical / Experimental Implication |

| SV2A Binding Affinity (Ki) | ~600 nM | ~30 nM | 15–30x higher affinity, enabling lower therapeutic dosing 2. |

| ED50 (Audiogenic Seizures) | 30 mg/kg | 2.4 mg/kg | >10x higher in vivo potency in generalized seizure models 4. |

| ED50 (Corneal Kindling) | 7.3 mg/kg | 1.2 mg/kg | ~6x greater protection against partial-onset seizures 4. |

| Brain Permeability / Onset | ~1 hour | Within minutes | Faster target engagement due to the lipophilic propyl chain 2. |

Chemical Synthesis: The Role of 3-(Iodomethyl)hexanoic Acid

To construct the 4-n-propylpyrrolidone core of brivaracetam, chemists require an acyclic precursor that contains both a carboxylic acid (for amide formation) and a highly reactive leaving group (for ring closure). 3-(iodomethyl)hexanoic acid serves as this exact linchpin 5. The iodine atom acts as a superior soft leaving group, facilitating a rapid intramolecular SN2 cyclization under mild conditions.

Synthetic Workflow Visualization

Synthetic workflow of Brivaracetam highlighting the 3-(iodomethyl)hexanoic acid intermediate.

Experimental Protocols & Causality

The following protocols detail the generation and utilization of 3-(iodomethyl)hexanoic acid. Each step is designed as a self-validating system, ensuring high fidelity in drug synthesis 5.

Protocol 1: Regioselective Lactone Cleavage

Objective: Synthesize 3-(iodomethyl)hexanoic acid from 4-n-propylbutyrolactone.

-

Setup: In a thoroughly dried, three-necked flask under an argon atmosphere, dissolve 4-n-propylbutyrolactone (1.0 eq) in anhydrous dichloromethane ( CH2Cl2 ). Cool the system to 0 °C.

-

Reagent Addition: Dropwise, add Trimethylsilyl iodide (TMSI) (1.1 eq).

-

Causality: TMSI is utilized over aqueous hydroiodic acid (HI) because it allows for an anhydrous, mild cleavage. The highly oxophilic silicon atom attacks the hard lactone oxygen, forming a silyl ester. Concurrently, the soft iodide nucleophile regioselectively attacks the less hindered aliphatic carbon, opening the ring without inducing unwanted elimination side-reactions.

-

-

Reaction: Remove the ice bath and stir for 2 hours at room temperature.

-

Quenching: Hydrolyze the silyl ester intermediate with 1 N HCl, followed by a 10% w/w aqueous solution of Na2S2O3 .

-

Causality: Sodium thiosulfate ( Na2S2O3 ) is critical here to reduce any free iodine ( I2 ) generated during the reaction back to iodide, preventing the oxidative degradation of the product and removing dark iodine coloration.

-

-

Extraction: Extract the aqueous layer with CH2Cl2 , wash the combined organic phases with brine, dry over MgSO4 , and concentrate in vacuo.

-

Self-Validation (QC): Perform FTIR spectroscopy on the crude product. The successful ring opening is validated by the complete disappearance of the lactone C=O stretch (~1770 cm⁻¹) and the emergence of a carboxylic acid C=O stretch (~1710 cm⁻¹) alongside a broad O-H stretch.

Protocol 2: Activation to Acyl Chloride

Objective: Convert the carboxylic acid to a highly reactive electrophile for amidation.

-

Setup: In a flask fitted with a reflux condenser under argon, dissolve crude 3-(iodomethyl)hexanoic acid in anhydrous benzene.

-

Activation: Add Thionyl chloride ( SOCl2 ) (1.4 eq) and stir for 24 hours at room temperature.

-

Causality: SOCl2 is selected because its byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed under vacuum. This drives the reaction to absolute completion without the need for an aqueous workup, which would immediately hydrolyze the moisture-sensitive acyl chloride back to the starting material.

-

-

Purification: Evaporate the solvents in vacuo and distill the residue (0.32 mmHg, 85-90 °C) to afford 3-(iodomethyl)hexanoic acid chloride.

-

Self-Validation (QC): Utilize GC-MS or 1H -NMR to confirm the absence of the carboxylic acid proton and verify the integrity of the iodomethyl group (ensuring no elimination to an alkene occurred during distillation).

Protocol 3: Tandem Amidation and Intramolecular SN2 Cyclization

Objective: Construct the 4-n-propylpyrrolidone core of brivaracetam.

-

Preparation of the Base Matrix: In a mechanically stirred flask at 0 °C, create a suspension of molecular sieves, powdered KOH, anhydrous Na2SO4 , tetra-n-butylammonium bromide (TBAB) (0.05 eq), and (S)-2-aminobutyramide (1.5 eq) in CH2Cl2 .

-

Causality: Molecular sieves and Na2SO4 act as rigorous desiccants to protect the incoming acyl chloride from hydrolysis. KOH serves as the base to deprotonate the amide.

-

-

Addition: Dropwise, add the 3-(iodomethyl)hexanoic acid chloride (from Protocol 2) dissolved in CH2Cl2 .

-

Cyclization: Stir for 5 hours at -5 °C, add a supplementary portion of powdered KOH, and stir overnight.

-

Causality: This is a tandem reaction. First, the primary amine of (S)-2-aminobutyramide attacks the acyl chloride to form an intermediate linear amide. Next, TBAB acts as a phase-transfer catalyst, shuttling the hydroxide ions from the solid KOH into the organic phase to deprotonate the newly formed amide nitrogen. The resulting nitrogen anion immediately undergoes an intramolecular SN2 attack on the iodomethyl carbon, displacing the iodide and closing the pyrrolidone ring.

-

-

Workup: Filter the reaction mixture through Hyflo/Celite to remove solid salts and molecular sieves, then evaporate the solvent in vacuo.

-

Self-Validation (QC): Analyze the crude mixture via Chiral HPLC to confirm the formation of the pyrrolidone ring, the absence of the linear amide intermediate, and the preservation of the (S)-stereocenter from the aminobutyramide precursor.

Conclusion

The synthesis of next-generation SV2A modulators hinges on the precise manipulation of aliphatic chains to enhance receptor affinity and pharmacokinetic properties. 3-(iodomethyl)hexanoic acid is not merely a transitional compound; it is the structural prerequisite that enables the 4-n-propyl substitution defining brivaracetam's clinical superiority over legacy racetams. By employing meticulously controlled, self-validating synthetic protocols—leveraging reagents like TMSI for regioselective cleavage and TBAB for phase-transfer cyclization—drug development professionals can ensure high-yield, scalable production of this critical antiepileptic pharmacophore.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Client Challenge [springermedizin.de]

- 4. biomedres.us [biomedres.us]

- 5. Modern Medicines: Brivaracetam | SV2A Protein Modulators| Sodium Channel Antagonists | Treatment for Partial-Onset Seizures [ayurpooja.blogspot.com]

The Strategic Application of 3-(Iodomethyl)hexanoic Acid in the Development of Advanced SV2A Ligands

For Immediate Release

[City, State] – [Date] – In the landscape of neurotherapeutics and diagnostic imaging, the synaptic vesicle glycoprotein 2A (SV2A) has emerged as a pivotal target for conditions like epilepsy and for monitoring synaptic density in neurodegenerative diseases. A key, yet often overlooked, player in the synthesis of potent SV2A ligands is the chiral intermediate, (R)-3-(iodomethyl)hexanoic acid. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this intermediate, detailing its synthesis, its role in the preparation of SV2A ligands such as Brivaracetam, and its potential in the development of radioiodinated imaging agents for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Introduction: The Significance of SV2A and the Role of Chiral Intermediates

The synaptic vesicle glycoprotein 2A (SV2A) is a transmembrane protein integral to the regulation of neurotransmitter release. Its ubiquitous expression in the presynaptic terminals of neurons makes it an exceptional biomarker for synaptic density.[1][2][3] The clinical success of SV2A-targeting antiepileptic drugs like Levetiracetam and Brivaracetam has solidified its importance as a therapeutic target.[4][5] Brivaracetam, a second-generation SV2A ligand, exhibits a higher binding affinity than Levetiracetam, a property attributed to its specific stereochemistry.[4]

The synthesis of enantiomerically pure drugs like Brivaracetam necessitates the use of chiral building blocks. (R)-3-(iodomethyl)hexanoic acid serves as a crucial intermediate in this process, enabling the stereospecific introduction of the 4-propyl substituent on the pyrrolidinone core of Brivaracetam.[6][7]

Synthesis of the Key Intermediate: (R)-3-(Iodomethyl)hexanoic Acid

The primary route to (R)-3-(iodomethyl)hexanoic acid involves the stereospecific ring-opening of a chiral lactone, (R)-4-propyldihydrofuran-2(3H)-one. The reagent of choice for this transformation is trimethylsilyl iodide (TMSI), which offers a clean and efficient conversion.

Protocol 1: Synthesis of (R)-3-(Iodomethyl)hexanoic Acid

This protocol details the ring-opening of (R)-4-propyldihydrofuran-2(3H)-one using trimethylsilyl iodide.

Materials:

-

(R)-4-propyldihydrofuran-2(3H)-one

-

Trimethylsilyl iodide (TMSI)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Deionized water

-

Saturated sodium thiosulfate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-4-propyldihydrofuran-2(3H)-one in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add trimethylsilyl iodide (typically 1.1 to 1.5 equivalents) to the stirred solution.

-

Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of deionized water at 0°C.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove any unreacted iodine), deionized water, and saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude (R)-3-(iodomethyl)hexanoic acid.

-

The crude product can be purified further by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: TMSI is highly reactive with water. Therefore, anhydrous conditions are crucial to prevent the decomposition of the reagent and ensure a high yield of the desired product.

-

Inert Atmosphere: Prevents the oxidation of TMSI.

-

Slow Addition at 0°C: The reaction is exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent the formation of byproducts.

-

Sodium Thiosulfate Wash: This step is essential to remove any residual iodine, which can color the product and potentially interfere with subsequent reactions.

Application in SV2A Ligand Synthesis: The Path to Brivaracetam

(R)-3-(iodomethyl)hexanoic acid is a direct precursor to the acyl chloride intermediate, which is then coupled with the chiral amine, (S)-2-aminobutanamide, to form Brivaracetam.

Protocol 2: Synthesis of Brivaracetam from (R)-3-(Iodomethyl)hexanoic Acid

This protocol outlines the conversion of the iodo-acid to Brivaracetam.

Part A: Formation of (R)-3-(Iodomethyl)hexanoyl Chloride

Materials:

-

(R)-3-(iodomethyl)hexanoic acid

-

Thionyl chloride or oxalyl chloride

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve (R)-3-(iodomethyl)hexanoic acid in anhydrous DCM.

-

Slowly add thionyl chloride (typically 2-3 equivalents) to the solution at 0°C.

-

Allow the reaction to warm to room temperature and then gently reflux until the evolution of gas ceases. Monitor the reaction by the disappearance of the starting carboxylic acid (e.g., by IR spectroscopy).

-

Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude (R)-3-(iodomethyl)hexanoyl chloride is typically used immediately in the next step without further purification.

Part B: Coupling with (S)-2-Aminobutanamide

Materials:

-

Crude (R)-3-(iodomethyl)hexanoyl chloride

-

(S)-2-aminobutanamide hydrochloride

-

A suitable base (e.g., triethylamine, diisopropylethylamine, or sodium carbonate)

-

Anhydrous acetonitrile or another suitable polar aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a separate flask, suspend (S)-2-aminobutanamide hydrochloride and the base (at least 2 equivalents) in anhydrous acetonitrile.

-

Cool the suspension to 0°C.

-

Dissolve the crude (R)-3-(iodomethyl)hexanoyl chloride in anhydrous acetonitrile and add it dropwise to the stirred suspension of the amine.

-

Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

-

Upon completion, filter off the salt byproduct and concentrate the filtrate under reduced pressure.

-

The crude product is then subjected to workup and purification, which typically involves an aqueous wash, extraction with an organic solvent, and finally, purification by column chromatography or recrystallization to yield Brivaracetam.

Expert Insights:

The choice of an iodomethyl intermediate over its bromo- or chloro-analogs can be advantageous in certain synthetic contexts. The carbon-iodine bond is generally more reactive than the carbon-bromine or carbon-chlorine bond, which can lead to faster reaction times and milder reaction conditions in the subsequent nucleophilic substitution step. However, iodinated compounds can be less stable and more expensive.

Application in Radioiodinated SV2A Ligand Development for SPECT and PET Imaging

The presence of an iodine atom in the structure of SV2A ligands, or the potential to introduce one, opens up avenues for the development of radioiodinated tracers for SPECT and PET imaging. Radioisotopes of iodine, such as Iodine-123 for SPECT and Iodine-124 for PET, can be incorporated into these molecules.

Conceptual Framework for Radioiodination

Direct radioiodination of a molecule containing an iodomethyl group is not a standard approach. Instead, the development of radioiodinated SV2A ligands would typically involve the synthesis of a suitable precursor that can be readily radioiodinated. This could involve:

-

Iododestannylation: A common method where a trialkyltin precursor is reacted with a source of radioiodine.

-

Halogen Exchange: Displacing a different halogen (like bromine) with radioiodine, although this is less common for aryl iodides.

-

Direct Electrophilic Iodination: Introducing radioiodine onto an activated aromatic ring of the ligand.

While 3-(iodomethyl)hexanoic acid itself is not the direct precursor for radioiodination, its synthesis highlights the tolerance of the core structure to halogens, suggesting that related precursors for radioiodination could be developed. For instance, an aromatic ring could be incorporated into the ligand structure, which could then be functionalized with a trialkyltin or boronic acid group for subsequent radioiodination.

Protocol 3: General Protocol for In Vitro SV2A Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of newly synthesized ligands for SV2A.

Materials:

-

SV2A-containing membranes (from rodent brain tissue or cell lines expressing recombinant SV2A)

-

Radioligand (e.g., [³H]UCB-J or another suitable high-affinity SV2A radioligand)

-

Test compounds (unlabeled SV2A ligands)

-

Assay buffer (e.g., Tris-HCl buffer)

-

96-well microplates

-

Filtration apparatus (e.g., cell harvester)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and isolate the membrane fraction through centrifugation.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-